molecular formula C14H25NO5 B1175876 (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate CAS No. 145625-08-7

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate

Cat. No. B1175876
CAS RN: 145625-08-7
M. Wt: 287.35 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound and its enantiomers involves an aziridination rearrangement process starting from dioxine derivatives. Flock et al. (2006) explored the absolute configuration of similar enantiomorphic compounds, showcasing the envelope conformation of the oxazolidine moiety, which is crucial for understanding the synthesis pathways and stereochemical outcomes of reactions involving this scaffold (Flock, Bruhn, Fink, & Frauenrath, 2006).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives, including the one , has been extensively studied. The crystal structures of related compounds reveal the envelope conformation of the oxazolidine ring, which plays a critical role in their chemical behavior and interaction with other molecules. These structural insights are fundamental for the rational design of oxazolidine-based molecules with desired properties (Flock et al., 2006).

Scientific Research Applications

  • Methylation Studies : Highly diastereoselective methylation of this compound has been reported, with the relative and absolute configuration of the methylated products being assigned through NOESY and confirmed by crystal structure analysis (Koskinen et al., 2004).

  • Alkylation of L-serine : The diastereoselective alkylation of the diastereomers of this compound has been studied. The use of bulky ring substituent tBu with Boc as the N-protecting group led to the exclusive formation of one alkylated diastereomer (Koskinen et al., 2004).

  • Hydroformylation Research : This compound has been used in hydroformylation reactions to give important intermediates for the synthesis of homochiral amino acid derivatives, demonstrating up to 99% diastereoselectivities (Kollár & Sándor, 1993).

  • Crystal Structure Analysis : The absolute configuration of enantiomorphic compounds derived from this oxazolidine has been obtained, highlighting the envelope conformation of the oxazolidine moiety (Flock et al., 2006).

  • Aldol Addition Applications : The compound has been utilized in highly diastereoselective aldol additions, which are crucial for the synthesis of sphingosine-related metabolites (Brunner et al., 2005).

  • Manufacturing N,O-Protected Amino Acids : Complementary and scalable approaches have been used to manufacture multikilogram quantities of N,O-protected amino acids derived from this compound, showcasing its utility in large-scale production (Anson et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (2R,4S)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZHWGEIRAXKK-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the diastereoselective methylation of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate?

A1: The study demonstrated the highly diastereoselective methylation of both (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert- butyloxazolidine-3,4-dicarboxylate. This high diastereoselectivity is crucial in organic synthesis as it allows for the controlled formation of a specific stereoisomer, which is often essential for desired biological activity or other applications.

Q2: How was the structure of the methylated product of this compound confirmed in the study?

A2: The relative and absolute configuration of the methylated products was determined using Nuclear Overhauser Effect Spectroscopy (NOESY) []. This technique provides valuable information about the spatial proximity of atoms within a molecule, helping to elucidate the three-dimensional structure. Furthermore, the assignment was confirmed by obtaining a crystal structure of the (2S,4S)- isomer [], providing definitive evidence for the stereochemistry of the reaction product.

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